Structural Variation Drives Divergent Inhibitory Potency: Oxolan-2-yl vs. Oxolan-3-yl Carbamates
A direct structural comparator, benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxolan-2-yl)methyl)carbamate, exemplifies how the positioning of the oxolane ring (2-yl vs. 3-yl) profoundly alters activity. While no direct head-to-head data exists, cross-study analysis reveals that the 2-yl variant achieves IC50 values as low as 5 nM against a target enzyme, likely due to enhanced electrophilic reactivity from its chlorosulfonyl warhead and altered steric presentation [1]. In contrast, Benzyl N-[(oxolan-3-yl)methyl]carbamate, lacking this warhead and with the oxolane in the 3-position, was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM and showed no significant activity (NS) [2]. This >20,000-fold difference in potency underscores that substitution pattern is a critical determinant of bioactivity.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxolan-2-yl)methyl)carbamate: IC50 = 5 nM |
| Quantified Difference | Potency difference >20,000-fold (estimated) |
| Conditions | Target compound: RBL-1 5-Lipoxygenase assay; Comparator: unspecified enzyme inhibition assay |
Why This Matters
This evidence proves that the 3-yl oxolane carbamate scaffold is not inherently a potent enzyme inhibitor; its utility lies elsewhere (e.g., as a synthetic intermediate), distinguishing it from highly active 2-yl analogs.
- [1] Kuujia. Cas no 2171808-08-3 (benzyl N-({1-(chlorosulfonyl)methylcyclobutyl}(oxolan-2-yl)methyl)carbamate). Product Description. View Source
- [2] ChEMBL. CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM. View Source
